Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a sulfonamide-linked 4-fluorophenyl group and an ethyl ester moiety. The compound’s design likely aims to exploit the electron-withdrawing nature of the sulfonyl group and the fluorine atom for enhanced metabolic stability or receptor binding, as seen in related medicinal chemistry studies .
Properties
IUPAC Name |
ethyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5S2/c1-2-26-19(23)17-14-5-3-4-6-15(14)27-18(17)21-16(22)11-28(24,25)13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVRRRWSFZKUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonamide group , which is known for its ability to interact with various biological targets. The presence of the 4-fluorophenyl moiety enhances its lipophilicity and binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The sulfonamide group can form strong interactions with active sites on enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group may enhance binding affinity and specificity for certain molecular targets, modulating various biochemical pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives possess antibacterial and antifungal activities against a range of pathogens, suggesting potential applications in treating infections .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Sulfonamides are often explored for their ability to inhibit inflammatory mediators. Experimental data indicate that related compounds can reduce inflammation in various models, which may be relevant for conditions such as arthritis or other inflammatory diseases .
Anticancer Potential
Emerging research points towards the anticancer potential of this compound. Similar benzo[b]thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with analogous structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Case Studies and Research Findings
A number of studies have been conducted to evaluate the biological activities of compounds related to this compound:
- Antimicrobial Screening : A study evaluated a series of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, finding that certain modifications significantly enhanced antibacterial activity. The presence of the fluorophenyl group was noted to improve efficacy .
- Anti-inflammatory Evaluation : In vitro assays demonstrated that related compounds inhibited nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS), indicating potential anti-inflammatory properties .
- Anticancer Activity : Research on structurally similar compounds revealed IC50 values in the low micromolar range against various cancer cell lines, suggesting that modifications to the benzo[b]thiophene structure can lead to enhanced anticancer activity .
Comparative Analysis
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| Related Sulfonamide A | High | Moderate | Low |
| Related Sulfonamide B | Low | High | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, synthesis routes, and physicochemical properties:
Key Comparative Insights
Substituent Effects on Bioactivity: The sulfonyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to ether-linked substituents (e.g., phenoxy in ). Fluorine substitution (as in the target and ) improves metabolic stability and membrane permeability due to its electronegativity and small size .
Synthetic Flexibility: The ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate core (common in ) serves as a versatile intermediate. Modifications at the acetamido position (e.g., sulfonyl, cyano, or heterocyclic groups) are achieved via condensation or nucleophilic substitution . Yields for analogs range from 22% (in HFIP-mediated Petasis reactions ) to 80% (for carboxamide derivatives ), highlighting solvent and reagent-dependent efficiency.
Physicochemical Properties :
- Melting points correlate with substituent polarity. For example, morpholine-containing 5a (189–191°C ) has a higher melting point than benzylpiperidine-derived IIIe (80–82°C ), likely due to stronger intermolecular hydrogen bonding.
- IR and NMR data consistently confirm ester (C=O at ~1720 cm⁻¹) and amide (N–H at ~3200 cm⁻¹) functionalities across analogs .
Pharmacological Potential: Tetrahydrobenzo[b]thiophene derivatives with piperazine or morpholine substituents (e.g., IIIc, IIId ) exhibit antiplatelet or NMDA receptor modulation activities, suggesting the target compound may share similar therapeutic profiles .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: The synthesis involves multi-step reactions starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Key steps include sulfonylation with 4-fluorophenylsulfonyl chloride under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–110°C for 4–6 hours . Optimization requires:
- Solvent selection : DMSO enhances solubility of sulfonylating agents but may increase side reactions; DMF balances reactivity and stability .
- Temperature control : Lower temperatures (50–60°C) reduce decomposition but prolong reaction time.
- Purification : Recrystallization from ethanol or methanol improves purity (>95% by HPLC) .
Q. What spectroscopic techniques are critical for structural validation, and how are data interpreted?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH3), δ 4.2–4.4 ppm (ester CH2), and δ 7.5–8.0 ppm (aromatic protons of 4-fluorophenyl) confirm substituents .
- ¹³C NMR : Carbonyl signals at 165–170 ppm (ester and sulfonamide) validate functional groups .
- Mass spectrometry (MS) : Molecular ion [M+H]+ matches theoretical molecular weight (e.g., 463.5 g/mol) .
- IR : Stretching vibrations at 1700 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), and 1150 cm⁻¹ (C-F) .
Q. How is the compound’s solubility and stability assessed for in vitro assays?
Methodological Answer:
- Solubility : Tested in DMSO (primary stock), PBS, or ethanol using UV-Vis spectroscopy. DMSO stock concentrations >10 mM are stable at -20°C for 6 months .
- Stability :
- pH dependence : Stable in PBS (pH 7.4) for 24 hours; degradation observed at pH <5 .
- Thermal stability : Decomposition above 150°C (DSC analysis) .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating its anti-cancer activity, and how are mechanistic studies designed?
Methodological Answer:
- Cell lines : Use HCT-116 (colon) or MCF-7 (breast) cancer cells, with IC50 determination via MTT assays (48–72 hr exposure) .
- Mechanistic assays :
- Apoptosis : Annexin V/PI staining and caspase-3/7 activation .
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using competitive binding assays .
- Dose-response : Test 0.1–100 µM with vehicle controls (e.g., 0.1% DMSO) .
Q. How can structural modifications enhance bioactivity, and what computational tools guide SAR studies?
Methodological Answer:
- Key modifications :
- Sulfonamide group : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to improve kinase binding .
- Ester hydrolysis : Convert ethyl ester to carboxylic acid for increased hydrophilicity .
- Computational tools :
Q. How are data contradictions resolved when biological activity varies across similar derivatives?
Methodological Answer:
- Case example : Derivatives with chloro vs. fluoro substituents show divergent IC50 values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
